Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
CAS No.:
Cat. No.: VC15919300
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
| Standard InChI Key | RUSMTDFKXRYCLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at positions 3, 5, and 7 create distinct electronic and steric effects:
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Position 3: Methyl group enhances hydrophobicity and influences π-π stacking interactions .
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Position 5: Methoxycarbonyl group introduces hydrogen-bonding capacity and modulates solubility.
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Position 7: Bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific sites .
The compound’s canonical SMILES string (CC₁=CNC₂=C₁C=C(C=C₂Br)C(=O)OC) encodes this substitution pattern, while its InChIKey (RUSMTDFKXRYCLR-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Physicochemical Characterization
Key properties inferred from structural analogs and computational models include:
The bromine atom significantly increases molecular weight (268.11 g/mol vs. 131.18 g/mol for unsubstituted indole) and polar surface area (15.79 Ų) .
Synthetic Methodologies
Core Indole Formation
The indole scaffold is typically constructed via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions .
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Larock Heteroannulation: Palladium-catalyzed coupling of o-iodoanilines with alkynes .
For brominated derivatives, post-synthetic bromination often proves inefficient due to poor regioselectivity. Instead, pre-functionalized building blocks are preferred .
Stepwise Functionalization
A representative synthesis route for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves:
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Methylation at C3:
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Esterification at C5:
Critical parameters include:
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Catalyst: Ionic liquids (e.g., 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) improve reaction efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) data for analogous compounds reveals:
¹³C NMR confirms substitution effects:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of C₁₁H₁₀BrNO₂ shows:
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Molecular ion: [M+H]⁺ at m/z 269.00 (calculated 268.11).
Biological Activity and Mechanisms
Anti-inflammatory Effects
The methoxycarbonyl group enhances COX-2 selectivity over COX-1 (SI > 15 in murine macrophages). Molecular docking suggests hydrogen bonding with Arg120 and Tyr355 residues .
Applications in Medicinal Chemistry
Lead Optimization
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Bioisosteric replacement: Bromine → CF₃ or CN groups to improve metabolic stability .
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Prodrug strategies: Ester hydrolysis to carboxylic acid for enhanced solubility.
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles increases tumor accumulation by 3-fold in murine xenograft models (analogous compounds) .
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